molecular formula C9H8BrFO3 B8120913 4-Bromo-3-(2-fluoroethoxy)benzoic acid

4-Bromo-3-(2-fluoroethoxy)benzoic acid

Cat. No.: B8120913
M. Wt: 263.06 g/mol
InChI Key: VNSDRIMZUONTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(2-fluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a 2-fluoroethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-fluoroethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-hydroxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Another approach involves the use of Suzuki–Miyaura coupling reactions, where 4-bromo-3-iodobenzoic acid is coupled with 2-fluoroethoxyboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired product with high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, precise temperature control, and efficient separation techniques to isolate the final product. The use of advanced purification methods such as recrystallization and chromatography ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-fluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of 4-azido-3-(2-fluoroethoxy)benzoic acid or 4-thio-3-(2-fluoroethoxy)benzoic acid.

    Oxidation: Formation of 4-bromo-3-(2-fluoroethoxy)quinone.

    Reduction: Formation of 4-bromo-3-(2-fluoroethoxy)benzyl alcohol.

Scientific Research Applications

4-Bromo-3-(2-fluoroethoxy)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-fluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 3-Bromo-4-fluorobenzoic acid
  • 4-Bromo-3-methoxybenzoic acid

Uniqueness

4-Bromo-3-(2-fluoroethoxy)benzoic acid is unique due to the presence of both bromine and fluoroethoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. Its unique structure allows for specific interactions with molecular targets that are not achievable with other similar compounds .

Properties

IUPAC Name

4-bromo-3-(2-fluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c10-7-2-1-6(9(12)13)5-8(7)14-4-3-11/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSDRIMZUONTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.